molecular formula C9H16ClNO3 B2493543 Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride CAS No. 2470279-74-2

Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride

Cat. No. B2493543
M. Wt: 221.68
InChI Key: XJZSLCTUJKPSLT-PRCZDLBKSA-N
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Description

Synthesis Analysis

The synthesis of related pyrano[2,3-c]pyridine derivatives involves starting with basic pyridine compounds and undergoing various chemical reactions, including condensation with amines, to achieve the desired structures. For instance, Kumar and Mashelker (2006) describe the preparation of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates through reactions starting from 2,6-dihyroxy-3-cyano-4-methyl pyridine (N. Kumar & Uday C. Mashelker, 2006).

Molecular Structure Analysis

Quiroga et al. (2013) explored the molecular structure of methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, finding that the pyrrolopyrrole fragment of the molecules exhibited nonplanar conformations. This study provides insights into the three-dimensional arrangements and potential reactivity of similar compounds (J. Quiroga et al., 2013).

Chemical Reactions and Properties

Gubaidullin et al. (2014) reported on the tautomerism and spontaneous transformation products of related aza heterocycles, revealing the complex nature of their chemical reactivity and stability, which is crucial for understanding the chemical behavior of methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride (A. Gubaidullin et al., 2014).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are essential for understanding the material's application and handling. While specific studies on methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride were not found, related research on methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates by Quiroga et al. provides valuable insights into the crystal structure and hydrogen bonding that could influence the compound's physical properties (J. Quiroga et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles and stability under various conditions, are crucial for its application in synthesis. Studies by Gubaidullin et al. highlight the reactivity and transformation products of related compounds, offering insights into how methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride might behave under different chemical conditions (A. Gubaidullin et al., 2014).

Scientific Research Applications

  • Synthesis and Potential Antihypertensive Activity : Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates, similar in structure to the compound , have been prepared and are expected to have antihypertensive activity (Kumar & Mashelker, 2006).

  • Chemical Synthesis and Molecular Structure Analysis : Methyl 3-aroyl-1-aryl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates reacted with styrene and butyl vinyl ether to give substituted methyl hexahydropyrano[4,3-b]pyrrole-7a-carboxylates, whose structure was confirmed by X-ray analysis, indicating applications in structural chemistry (Bubnov et al., 2015).

  • Potential for Antihypertensive Drugs : Novel oxadiazole heterocyclic compounds containing 2-H-pyranopyridine-2-one moiety, related to the compound of interest, were synthesized and are expected to possess better antihypertensive activity (Kumar & Mashelker, 2007).

  • Tautomerism and Stability Studies in Solution : The study of 5-methyl-2-phenyl hexahydropyrazolo[4,3-c]pyridin-3-one, a compound structurally similar to the one , revealed insights into its tautomerism and stability both in crystal and solution (Gubaidullin et al., 2014).

  • Anticancer Activity : Pyrano[1,2,3]triazine derivatives, structurally related to the compound, were synthesized and evaluated for their growth inhibitory potency in liver cancer cell lines, indicating potential applications in cancer research (Ouf, Amr, & Sakran, 2014).

  • Synthesis of Fluorinated Heterocyclic Compounds : Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl) pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized and are important for the synthesis of related fluorinated fused heterocyclic compounds, demonstrating applications in the development of novel fluorinated compounds (Wang et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring good ventilation during handling and storage .

properties

IUPAC Name

methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-12-8(11)9-3-2-4-13-7(9)5-10-6-9;/h7,10H,2-6H2,1H3;1H/t7-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZSLCTUJKPSLT-PRCZDLBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCOC1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]12CCCO[C@@H]1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride

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